MetAP2 Enzyme Inhibition: Comparative Potency of 5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid
5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid (designated as compound 5) demonstrates potent inhibition of the Mn2+ form of human MetAP2 with an IC50 of 10 nM [1]. This potency serves as a baseline for evaluating structural modifications; for example, the addition of protonatable amine tethers to the benzenesulfonyl group typically results in a 2- to 10-fold decrease in enzyme inhibitory activity [1].
| Evidence Dimension | MetAP2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Amino-tethered analogs (e.g., compounds 10 series) |
| Quantified Difference | 2- to 10-fold decrease in potency for amino-tethered analogs |
| Conditions | Inhibition of Mn2+ form of human MetAP2 enzyme assay |
Why This Matters
This quantitative potency metric establishes the compound as a validated, high-affinity starting point for medicinal chemistry optimization and enables researchers to benchmark the impact of structural modifications on target engagement.
- [1] Sheppard GS, Wang J, Kawai M, et al. Discovery and optimization of anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2: a structural basis for the reduction of albumin binding. J Med Chem. 2006;49(13):3832-3849. View Source
